molecular formula C16H28N4O2 B2870840 N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide CAS No. 1356647-55-6

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide

Cat. No.: B2870840
CAS No.: 1356647-55-6
M. Wt: 308.426
InChI Key: OOMIDUHPZOAMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a cyanocyclopentyl group and a hydroxypropyl-methylpiperazine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide typically involves multiple steps:

    Formation of the cyanocyclopentyl group: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl intermediate.

    Synthesis of the hydroxypropyl-methylpiperazine moiety: This involves the alkylation of piperazine with 2-chloropropanol and subsequent methylation.

    Coupling reaction: The final step involves coupling the cyanocyclopentyl intermediate with the hydroxypropyl-methylpiperazine moiety using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The cyanide group can be reduced to primary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • 3-Methoxyphenylboronic acid

Uniqueness

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide is unique due to its specific structural features, such as the combination of a cyanocyclopentyl group and a hydroxypropyl-methylpiperazine moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O2/c1-13-9-19(7-8-20(13)10-14(2)21)11-15(22)18-16(12-17)5-3-4-6-16/h13-14,21H,3-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIDUHPZOAMKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CC(C)O)CC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.